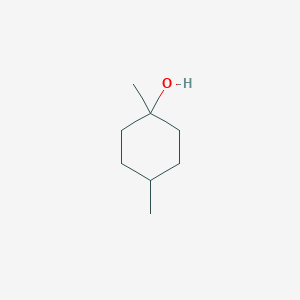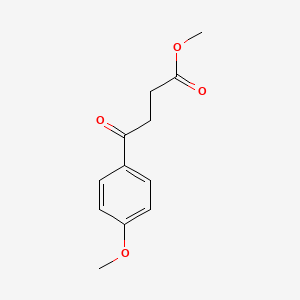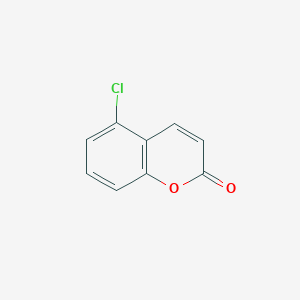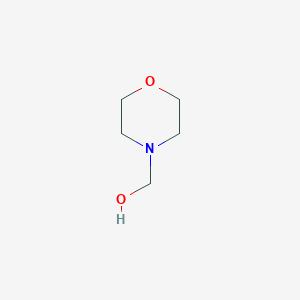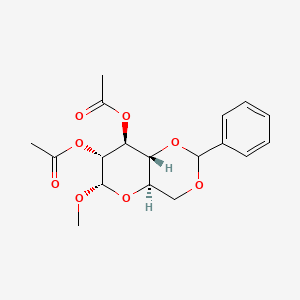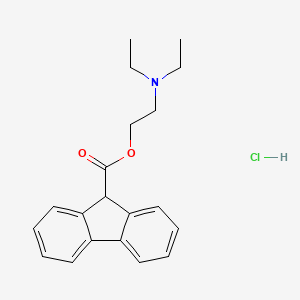
Pavatrine hydrochloride
Overview
Description
Pavatrine hydrochloride is a hydrochloride salt form of pavatrine, an amphiphilic drug molecule. It is known for its self-assembling properties in aqueous solutions, forming small micelles of oblate spheroidal shape at concentrations above the critical micelle concentrations
Mechanism of Action
Pavatrine Hydrochloride, also known as Papaverine, is an opium alkaloid used primarily in the treatment of smooth muscle spasms . This article will explore its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets smooth muscles, particularly those in the larger blood vessels such as coronary, systemic peripheral, and pulmonary arteries . It also acts directly on the heart muscle .
Mode of Action
This compound exerts its effects by inhibiting phosphodiesterases and possibly having direct actions on calcium channels . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, an effect that may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation .
Biochemical Pathways
It is known to influence pathways related to smooth muscle relaxation and cardiac conduction .
Pharmacokinetics
This compound is characterized by a linear sum of three exponentials on intravenous administration with respective 1.5, 19, and 107 min apparent half-lives . There is a time-dependent partition from plasma water into red blood cells with an apparent half-life of 1.5–3 min . Protein binding is 91–95% . The hepatic clearance of blood is 960 ml/min, corresponding to a hepatic efficiency of 69%, and indicating that the clearance of protein-bound drug is consistent with the observed first pass metabolism of 70% for oral solutions .
Result of Action
The main result of this compound’s action is the relaxation of smooth muscles, particularly in the larger blood vessels . This leads to increased blood flow and decreased vascular resistance, particularly in cerebral vessels . It also depresses conduction and prolongs the refractory period in the heart muscle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its vasodilating action on cerebral blood vessels can increase cerebral blood flow and decrease cerebral vascular resistance in normal subjects . .
Preparation Methods
The synthesis of pavatrine hydrochloride involves several steps. One common method includes the following steps :
Dissolution: 3,4-dihydropapaverine hydrochloride is dissolved in water, and the pH of the solution is adjusted to greater than 7.
Extraction: The aqueous solution is extracted using trimethylbenzene.
Dehydrogenation: A dehydrogenation reaction catalyst is added to the organic phase, and the reaction is carried out at a temperature of 50-180°C.
Conversion: The product obtained from the dehydrogenation reaction is treated to obtain pavatrine. Finally, pavatrine is converted to this compound by treatment with a solution of hydrogen chloride in ethanol.
Industrial production methods often involve a one-pot synthesis approach, which improves the overall yield and purity of the compound . This method uses xylene as a solvent for the entire process, making it suitable for large-scale production.
Chemical Reactions Analysis
Pavatrine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pavatrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying self-assembly and micelle formation in aqueous solutions.
Biology: this compound is investigated for its potential as a drug delivery system due to its amphiphilic nature and ability to form micelles.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as in the formulation of pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Pavatrine hydrochloride can be compared with other similar compounds, such as papaverine hydrochloride and amitriptyline hydrochloride . While all these compounds exhibit self-assembling properties and form micelles in aqueous solutions, this compound is unique in its specific aggregation behavior and micelle size. Additionally, this compound has distinct pharmacological actions, particularly in its ability to inhibit phosphodiesterases and act on calcium channels .
Similar compounds include:
Papaverine hydrochloride: Known for its vasodilatory and spasmolytic properties.
Amitriptyline hydrochloride: Primarily used as an antidepressant with additional muscle relaxant effects.
This compound stands out due to its unique combination of self-assembling properties and pharmacological actions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(diethylamino)ethyl 9H-fluorene-9-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)13-14-23-20(22)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19;/h5-12,19H,3-4,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFLIJAGRULBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203283 | |
| Record name | Pavatrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-65-2 | |
| Record name | Pavatrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spasmadrina | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pavatrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAVATRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BCO0A5W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


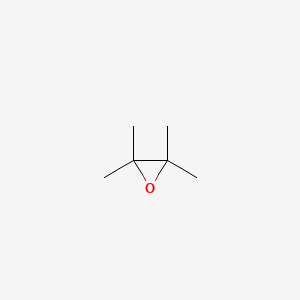


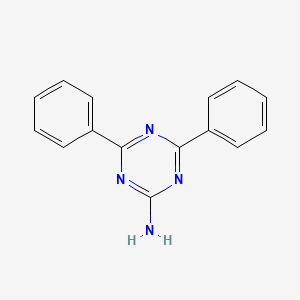


![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)


